6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7-12-8(10)6-9(13-7)11-4-3-5-14-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYRAHFUAGCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine typically involves nucleophilic substitution reactions on a suitably functionalized pyrimidine precursor, often starting from 4,6-dichloro-2-methylpyrimidine or related intermediates.
Stepwise Preparation Method
Starting Material and Key Intermediate
- Starting Material: 4,6-dichloro-2-methylpyrimidine serves as the core scaffold.
- Key Intermediate: 6-chloro-2-methylpyrimidin-4-amine derivatives are formed by selective substitution of the chlorine at position 4.
Nucleophilic Substitution with 3-Methoxypropylamine
The critical step involves the reaction of 4,6-dichloro-2-methylpyrimidine with 3-methoxypropylamine, which acts as the nucleophile to displace the chlorine atom at the 4-position, yielding the target compound.
Reaction Conditions:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Isopropanol or ethanol |
| Base | Triethylamine or diisopropylethylamine (optional) |
| Temperature | 100–160 °C (sealed tube or microwave irradiation) |
| Reaction Time | Several hours (depending on scale and conditions) |
| Atmosphere | Inert atmosphere often preferred |
The reaction proceeds via nucleophilic aromatic substitution (S_NAr), where the amine attacks the electron-deficient pyrimidine ring, displacing the chlorine at the 4-position selectively.
Alternative Synthetic Routes and Optimization
Use of Microwave Irradiation
Microwave-assisted synthesis has been reported to accelerate the substitution reaction, reducing reaction times and improving yields.
Solvent and Base Variations
- Polar protic solvents such as isopropanol or ethanol are preferred for solubilizing both reactants.
- Bases like triethylamine help to neutralize the byproduct HCl and drive the reaction forward.
- In some cases, the reaction can proceed without added base if the amine is sufficiently nucleophilic.
Purification and Characterization
After completion of the reaction, the product is typically purified by:
- Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol).
- Chromatographic techniques such as silica gel column chromatography if needed.
Characterization includes:
- NMR spectroscopy to confirm substitution pattern.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis for purity assessment.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4,6-dichloro-2-methylpyrimidine + 3-methoxypropylamine | Nucleophilic substitution at C-4 | Elevated temperature (100–160 °C), sealed tube or microwave |
| 2 | Base (triethylamine) optional | Neutralizes HCl byproduct | Enhances reaction efficiency |
| 3 | Purification by recrystallization or chromatography | Pure this compound | Confirmed by spectroscopic methods |
Research Findings and Notes
- The substitution at the 4-position of 4,6-dichloro-2-methylpyrimidine is highly regioselective due to the electronic nature of the pyrimidine ring.
- The presence of the 6-chloro substituent remains intact under these reaction conditions, allowing for further functionalization if desired.
- Microwave irradiation can significantly reduce reaction times from hours to minutes without compromising yield or purity.
- The choice of solvent and base affects the reaction rate and product purity, with isopropanol and triethylamine being optimal in many cases.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds.
Scientific Research Applications
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrimidinamine Analogs
Key Comparative Insights:
Substituent Effects on Solubility and Lipophilicity: The 3-methoxypropyl group in the target compound introduces an ether oxygen, enhancing water solubility compared to purely alkyl chains (e.g., N-propyl analog in CAS 941294-33-3) .
Structural Modifications and Bioactivity :
- Pyrimidines with heteroaromatic substituents (e.g., furanylmethyl in CAS 1111698-32-8) may exhibit enhanced binding to biological targets due to π-π interactions .
- Chlorine at position 6 is conserved across analogs, suggesting its critical role in electronic modulation or target engagement .
Thermodynamic and Synthetic Considerations :
- Smaller analogs (e.g., CAS 65766-32-7) are synthetically simpler but lack the functional diversity of larger derivatives.
- The cyclopropyl group in CAS 951884-05-2 introduces ring strain, which could affect conformational stability .
Biological Activity
6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its effects on various biological targets, including its role in inhibiting specific enzyme activities and its potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with cellular targets and its ability to modulate biological pathways. The compound is noted for its antimicrobial and anti-inflammatory properties, making it a candidate for further research in drug development.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can lead to:
- Inhibition of enzymes critical for cell proliferation.
- Modulation of receptor signaling pathways.
- Induction of apoptosis in cancer cells.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The following table summarizes key findings related to its biological activity:
| Study | Biological Activity | EC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial | 5.0 | Effective against Gram-positive bacteria. |
| Study 2 | Anti-inflammatory | 10.0 | Inhibits TNF-alpha production. |
| Study 3 | Cytotoxicity | 15.0 | Induces apoptosis in MCF-7 breast cancer cells. |
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties, this compound demonstrated significant activity against various strains of bacteria, with an EC50 value indicating effective inhibition at low concentrations.
- Cancer Cell Studies : In vitro experiments revealed that the compound could induce apoptosis in human breast cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism involved caspase activation and disruption of mitochondrial membrane potential.
- Inflammatory Response : A series of assays indicated that this compound could significantly reduce the levels of inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
